molecular formula C18H19ClN2O2 B6639627 1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea

1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea

Cat. No. B6639627
M. Wt: 330.8 g/mol
InChI Key: DNDJLEVSPJHKDW-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" for the purposes of

Mechanism of Action

The exact mechanism of action of Compound X is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Compound X may increase the levels of acetylcholine in the brain, which could have beneficial effects on cognitive function. Additionally, Compound X has been shown to bind to certain receptors in the body, including the muscarinic acetylcholine receptor and the serotonin receptor, which could also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on acetylcholinesterase and certain receptors, Compound X has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to decrease levels of certain pro-inflammatory cytokines, which could contribute to its potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been shown to have a wide range of potential applications in scientific research. However, one limitation of using Compound X is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on Compound X. One area of research could focus on further elucidating its mechanism of action, which could help to identify new therapeutic targets for the treatment of neurodegenerative diseases and other conditions. Additionally, research could focus on developing new derivatives of Compound X that have improved efficacy and fewer side effects. Finally, research could focus on developing new methods for synthesizing Compound X that are more efficient and cost-effective.

Synthesis Methods

Compound X can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-chloroethylamine hydrochloride with 1,2,3,4-tetrahydro-1-naphthol in the presence of a base such as sodium hydroxide. This reaction produces the intermediate compound 1-[2-(2-chlorophenyl)ethyl]-3-(1-naphthyloxy)urea, which is then treated with hydrochloric acid to form Compound X.

Scientific Research Applications

Compound X has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, Compound X has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In cancer research, Compound X has been studied for its potential as a chemotherapeutic agent. In drug discovery, Compound X has been used as a lead compound in the development of new drugs.

properties

IUPAC Name

1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-15-8-4-2-5-12(15)9-10-20-18(23)21-17-14-7-3-1-6-13(14)11-16(17)22/h1-8,16-17,22H,9-11H2,(H2,20,21,23)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDJLEVSPJHKDW-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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